Cas no 501903-61-3 (1-(2-bromo-4-methylphenyl)piperazine)
1-(2-bromo-4-methylphenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-bromo-4-methylphenyl)piperazine
- 501903-61-3
- CS-0281771
- EN300-1894005
- GS1370
- Piperazine, 1-(2-bromo-4-methylphenyl)-
- DTXSID501279316
-
- Inchi: 1S/C11H15BrN2/c1-9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
- InChI Key: YXNYVWCWPRQXTR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=CC=1N1CCNCC1
Computed Properties
- Exact Mass: 254.04186g/mol
- Monoisotopic Mass: 254.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 15.3Ų
1-(2-bromo-4-methylphenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352441-50mg |
1-(2-Bromo-4-methylphenyl)piperazine |
501903-61-3 | 98% | 50mg |
¥21228.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352441-100mg |
1-(2-Bromo-4-methylphenyl)piperazine |
501903-61-3 | 98% | 100mg |
¥24120.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352441-250mg |
1-(2-Bromo-4-methylphenyl)piperazine |
501903-61-3 | 98% | 250mg |
¥25225.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352441-500mg |
1-(2-Bromo-4-methylphenyl)piperazine |
501903-61-3 | 98% | 500mg |
¥30348.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352441-1g |
1-(2-Bromo-4-methylphenyl)piperazine |
501903-61-3 | 98% | 1g |
¥25315.00 | 2024-05-11 | |
| Enamine | EN300-1894005-0.05g |
1-(2-bromo-4-methylphenyl)piperazine |
501903-61-3 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1894005-0.1g |
1-(2-bromo-4-methylphenyl)piperazine |
501903-61-3 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1894005-0.25g |
1-(2-bromo-4-methylphenyl)piperazine |
501903-61-3 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1894005-0.5g |
1-(2-bromo-4-methylphenyl)piperazine |
501903-61-3 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1894005-1.0g |
1-(2-bromo-4-methylphenyl)piperazine |
501903-61-3 | 1g |
$1172.0 | 2023-06-02 |
1-(2-bromo-4-methylphenyl)piperazine Related Literature
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 1-(2-bromo-4-methylphenyl)piperazine
Comprehensive Overview of 1-(2-Bromo-4-methylphenyl)piperazine (CAS No. 501903-61-3): Properties, Applications, and Research Insights
1-(2-Bromo-4-methylphenyl)piperazine, identified by its CAS number 501903-61-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the piperazine derivatives family, known for their versatile applications in drug discovery and material science. With its unique molecular structure featuring a bromine substituent and a methyl group, it serves as a critical intermediate in synthesizing bioactive molecules. Researchers and industry professionals frequently search for terms like "piperazine derivatives synthesis", "brominated aromatic compounds", and "CAS 501903-61-3 applications", reflecting its relevance in modern chemistry.
The compound's structural features make it a valuable building block in medicinal chemistry. Its piperazine ring is a common pharmacophore found in CNS-active drugs, while the 2-bromo-4-methylphenyl moiety enhances its binding affinity to specific biological targets. Recent studies highlight its potential in developing novel dopamine receptor modulators and serotonin reuptake inhibitors, aligning with trending topics like "neuropharmacology advancements" and "precision medicine". Analytical techniques such as HPLC purification and NMR characterization are essential for ensuring the compound's purity, a frequently searched topic among quality control specialists.
From an industrial perspective, 1-(2-Bromo-4-methylphenyl)piperazine is synthesized through optimized routes involving Buchwald-Hartwig coupling or nucleophilic aromatic substitution. These methods are widely discussed in forums focusing on "green chemistry innovations" and "catalytic process optimization". The compound's stability under various pH conditions and solubility profiles are critical for formulation scientists, addressing common queries like "piperazine derivative stability" and "solubility enhancement strategies".
Emerging applications include its use in fluorescent probes for cellular imaging, tapping into the growing demand for "bioimaging tools" in cancer research. Environmental considerations are also paramount, with studies exploring its biodegradation pathways—a hotspot for searches related to "sustainable chemical design". Regulatory compliance, particularly regarding REACH certification and ICH guidelines, remains a key concern for manufacturers, as evidenced by frequent searches for "chemical compliance documentation".
In summary, CAS 501903-61-3 represents a multifaceted compound bridging gaps between academic research and industrial applications. Its alignment with trending topics like "drug discovery pipelines" and "catalysis engineering" ensures sustained interest. Future directions may explore its role in AI-driven molecular design, a rapidly evolving field capturing global attention.
501903-61-3 (1-(2-bromo-4-methylphenyl)piperazine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)